molecular formula C10H11NO4 B13116715 N-[4-(methoxycarbonyl)phenyl]glycine

N-[4-(methoxycarbonyl)phenyl]glycine

Cat. No.: B13116715
M. Wt: 209.20 g/mol
InChI Key: ZRMRHQSYCNOLOR-UHFFFAOYSA-N
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Description

DL-4-methoxycarbonylphenylglycine is a chemical compound with diverse applications in scientific research. It is particularly valued for its unique properties, which make it useful in drug synthesis and analysis. This compound is often utilized in various studies due to its versatility and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-4-methoxycarbonylphenylglycine typically involves the esterification of 4-methoxycarbonylphenylglycine. The reaction conditions often include the use of an acid catalyst and an alcohol solvent. The process may involve heating the reactants to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of DL-4-methoxycarbonylphenylglycine may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

DL-4-methoxycarbonylphenylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

DL-4-methoxycarbonylphenylglycine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which DL-4-methoxycarbonylphenylglycine exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • DL-4-methoxyphenylglycine
  • DL-4-ethoxycarbonylphenylglycine
  • DL-4-methylphenylglycine

Uniqueness

DL-4-methoxycarbonylphenylglycine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(4-methoxycarbonylanilino)acetic acid

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-2-4-8(5-3-7)11-6-9(12)13/h2-5,11H,6H2,1H3,(H,12,13)

InChI Key

ZRMRHQSYCNOLOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC(=O)O

Origin of Product

United States

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